molecular formula C17H19N3O B2890316 2-(4-BENZOYLPIPERAZIN-1-YL)ANILINE CAS No. 93730-31-5

2-(4-BENZOYLPIPERAZIN-1-YL)ANILINE

Cat. No.: B2890316
CAS No.: 93730-31-5
M. Wt: 281.359
InChI Key: MXYJNHKKNIXOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzoylpiperazin-1-yl)aniline is a chemical compound that features a piperazine ring substituted with a benzoyl group and an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

2-(4-Benzoylpiperazin-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-benzoylpiperazin-1-yl)aniline typically involves the reaction of 4-benzoylpiperazine with aniline under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Benzoylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the benzoyl group to a benzyl group.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation: Oxidized derivatives of the benzoyl group.

    Reduction: Benzyl-substituted piperazine derivatives.

    Substitution: Nitro or halogen-substituted aniline derivatives.

Comparison with Similar Compounds

    2-(4-Phenylpiperazin-1-yl)aniline: Similar structure but with a phenyl group instead of a benzoyl group.

    2-(4-Benzylpiperazin-1-yl)aniline: Similar structure but with a benzyl group instead of a benzoyl group.

    2-(4-Methylpiperazin-1-yl)aniline: Similar structure but with a methyl group instead of a benzoyl group.

Uniqueness: 2-(4-Benzoylpiperazin-1-yl)aniline is unique due to the presence of the benzoyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[4-(2-aminophenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c18-15-8-4-5-9-16(15)19-10-12-20(13-11-19)17(21)14-6-2-1-3-7-14/h1-9H,10-13,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYJNHKKNIXOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2N)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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